molecular formula C20H18N4O3S B2912951 2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903203-52-1

2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2912951
CAS No.: 903203-52-1
M. Wt: 394.45
InChI Key: CQSRABGVMXDZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted at positions 2 and 4. Key structural elements include:

  • Position 2: A 2-methoxyphenyl group, which introduces electron-donating methoxy substituents that may enhance solubility and influence π-π stacking interactions.
  • Position 4: A nitrile group, which often improves metabolic stability and binding affinity in medicinal chemistry applications .

The molecular formula is inferred as C₂₂H₁₉N₅O₃S with a calculated molecular weight of 433.4 g/mol.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-16-6-3-2-5-14(16)18-22-15(13-21)20(27-18)24-10-8-23(9-11-24)19(25)17-7-4-12-28-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSRABGVMXDZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features an oxazole ring substituted with a methoxyphenyl group and a thiophene-carbonyl-piperazine moiety. This unique arrangement contributes to its biological activity.

Property Value
Molecular Formula C19H20N4O3S
Molecular Weight 372.45 g/mol
IUPAC Name 2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Target Enzymes

The primary biological targets for this compound include:

  • Acetylcholinesterase (AChE)
  • Butyrylcholinesterase (BChE)

Mode of Action

The compound inhibits AChE and BChE, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic transmission, which can be beneficial in conditions characterized by cholinergic deficits such as Alzheimer’s disease.

Biochemical Pathways

The inhibition of AChE and BChE affects several biochemical pathways:

  • Cholinergic Transmission : Increased acetylcholine levels can improve cognitive functions.
  • Neuroprotection : By enhancing cholinergic signaling, the compound may provide neuroprotective effects against neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that 2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile exhibits significant inhibitory activity against AChE, with IC50 values indicating potent enzyme inhibition. The competitive nature of this inhibition suggests that the compound competes directly with acetylcholine for binding at the enzyme's active site.

Case Studies

  • Cognitive Enhancement in Animal Models :
    • A study involving rat models showed that administration of the compound led to improved memory retention in tasks requiring spatial navigation, suggesting potential applications in treating cognitive impairments associated with aging and neurodegenerative diseases.
  • Antiviral Activity :
    • Preliminary evaluations indicate that the compound may exhibit antiviral properties against certain viral strains, although further studies are required to elucidate its efficacy and mechanism in this context .

Comparison with Similar Compounds

Structural Analogues of Oxazole-4-carbonitriles

The following table compares structural features, molecular properties, and reported activities of the target compound with related derivatives:

Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Biological Activity/Properties Reference
Target Compound
2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
2-Methoxyphenyl 4-(Thiophene-2-carbonyl)piperazin-1-yl 433.4 Not explicitly reported; inferred potential for enzyme inhibition
5-(1H-Indol-3-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile (3t) Thiophen-2-yl 1H-Indol-3-yl 292.3 Antifungal activity (vs. Candida albicans)
(E)-2-(4-Chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile 4-Chlorostyryl 4-(Furan-2-carbonyl)piperazin-1-yl 408.8 Structural data; planar conformation except for perpendicular fluorophenyl group
GLPG1690 (Thiazole-5-carbonitrile)
(Autotaxin inhibitor)
4-Fluorophenyl Imidazopyridine-piperazine complex 563.6 Autotaxin inhibition; reduced LPA levels in vivo
Key Observations:

Substituent Effects on Activity: The 2-methoxyphenyl group in the target compound may improve solubility compared to electron-withdrawing groups (e.g., 4-chlorostyryl in ). Nitrile groups are conserved across all compounds, likely enhancing metabolic stability .

Biological Activity Trends: Antifungal activity in compound 3t () correlates with the thiophene and indole groups, suggesting that the target compound’s thiophene-carbonyl-piperazine moiety may confer similar properties .

Structural Insights :

  • highlights the role of planar vs. perpendicular substituent orientations in crystal packing, which may influence the target compound’s solid-state stability .

Heterocyclic Variations and Pharmacological Implications

Thiophene vs. Furan Carbonyl Groups:
  • Thiophene (target compound and ): The sulfur atom enhances lipophilicity and may improve membrane permeability compared to furan’s oxygen atom.
  • Furan (): The oxygen atom could favor hydrogen bonding but reduce metabolic stability due to higher polarity .
Piperazine Linkers:
  • Piperazine rings (target compound, ) are common in drug design for their ability to modulate solubility and binding kinetics. The thiophene-2-carbonyl group in the target compound may mimic natural ligands in enzyme-binding pockets, similar to GLPG1690’s mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.